2,3-Dichlorothiophene
Overview
Description
2,3-Dichlorothiophene is a halogenated heterocyclic compound with the molecular formula C4H2Cl2S. It is a derivative of thiophene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the thiophene ring. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorothiophene can be synthesized through several methods. One common method involves the isomerization of 2-chlorothiophene to 3-chlorothiophene using a catalyst, followed by chlorination of 3-chlorothiophene at temperatures between 40 and 120 degrees Celsius. The chlorine to 3-chlorothiophene ratio is maintained between 0.3:1 to 1.1:1 (mol/mol) .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of thiophene. This process involves the use of chlorine gas and a catalyst to achieve the desired substitution pattern. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under reflux conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under controlled temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of thiophene derivatives with various substituents.
Electrophilic Substitution: Formation of chlorinated thiophene derivatives.
Scientific Research Applications
2,3-Dichlorothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichlorothiophene involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
- 2,5-Dichlorothiophene
- Tetrachlorothiophene
- 2-Bromothiophene
Comparison: 2,3-Dichlorothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity compared to other chlorinated thiophenes. For example, 2,5-Dichlorothiophene has chlorine atoms at the 2nd and 5th positions, leading to different reactivity and applications. Tetrachlorothiophene, with four chlorine atoms, exhibits even more varied chemical behavior .
Properties
IUPAC Name |
2,3-dichlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVLQIXMBTMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169324 | |
Record name | Thiophene, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-79-5 | |
Record name | Thiophene, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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